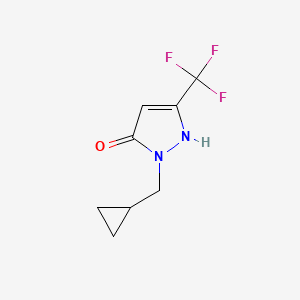

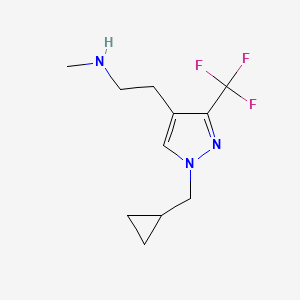

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Vue d'ensemble

Description

The compound “1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol” contains several functional groups: a pyrazol ring, a trifluoromethyl group, and a cyclopropylmethyl group. The pyrazol ring is a five-membered ring with two nitrogen atoms, which is a common structure in many pharmaceutical compounds . The trifluoromethyl group is a strong electron-withdrawing group, often used to increase the metabolic stability of pharmaceuticals . The cyclopropyl group is a three-membered carbon ring, which can provide unique reactivity and is found in various natural products .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazol ring, possibly through a condensation reaction or a cyclization reaction . The trifluoromethyl group could be introduced through trifluoromethylation reactions . The cyclopropylmethyl group could be introduced through various methods, including cyclopropanation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazol ring, the trifluoromethyl group, and the cyclopropylmethyl group . The trifluoromethyl group is known to have a strong influence on the electronic properties of the molecule due to its strong electron-withdrawing nature .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions . The pyrazol ring can participate in various reactions, including electrophilic substitution reactions . The cyclopropyl group can undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The cyclopropyl group could influence the compound’s stability and reactivity .Applications De Recherche Scientifique

Medicine: Antifungal Agents

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: has potential applications in medicine, particularly as an intermediate in the synthesis of antifungal agents. The compound’s structural moiety can be utilized to create novel triazole derivatives that act as sterol demethylase inhibitors (DMIs). These DMIs are crucial in developing treatments for fungal infections, offering a new avenue for therapeutic intervention .

Agriculture: Fungicide Development

In agriculture, this compound’s derivatives can serve as potent fungicides. By inhibiting the growth of harmful fungi, these derivatives protect crops and ensure higher yields. The cyclopropyl and trifluoromethyl groups contribute to the compound’s efficacy in controlling fungal diseases in plants, which is vital for maintaining food security .

Material Science: Synthesis of Fluorinated Polymers

The trifluoromethyl group in 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is of particular interest in material science. It can be used to introduce fluorine atoms into polymers, resulting in materials with enhanced properties such as thermal stability, chemical resistance, and unique dielectric characteristics. These fluorinated polymers have applications ranging from advanced coatings to electronic devices .

Environmental Science: Fluorinated Compound Synthesis

Environmental science can benefit from the compound’s ability to undergo C–F bond functionalization. This process is essential for synthesizing diverse fluorinated compounds, which have applications in environmental remediation and as tracers for environmental studies. The compound’s reactivity towards C–F bond activation is a valuable trait for creating molecules that can interact with pollutants .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can be a key intermediate in studying enzyme inhibition. Its structure allows for the design of enzyme inhibitors that can provide insights into enzyme mechanisms and aid in the development of drugs targeting specific biochemical pathways .

Pharmacology: Drug Synthesis

The compound’s role in pharmacology is significant, especially in the asymmetric hydrogenation of ketones. This process is crucial for creating chiral drug intermediates, such as those used in the synthesis of Odanacatib and LX-1031. These intermediates are vital for producing enantiomerically pure drugs, which can have improved efficacy and reduced side effects .

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target . The trifluoromethyl group is often used in pharmaceuticals to increase metabolic stability and lipophilicity, which can enhance the drug’s ability to reach its target .

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. Given the presence of the pyrazol ring, trifluoromethyl group, and cyclopropylmethyl group, this compound could have interesting reactivity that could be exploited in the development of new reactions or materials .

Propriétés

IUPAC Name |

2-(cyclopropylmethyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)6-3-7(14)13(12-6)4-5-1-2-5/h3,5,12H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPGXHPTIMBTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=O)C=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

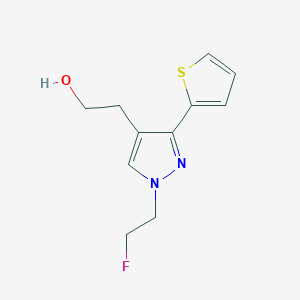

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol](/img/structure/B1491222.png)